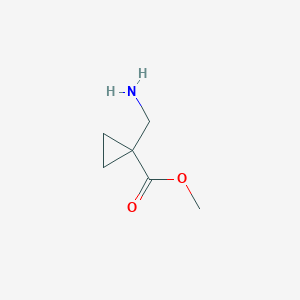

Methyl 1-(aminomethyl)cyclopropanecarboxylate

Descripción general

Descripción

Methyl 1-(aminomethyl)cyclopropanecarboxylate (MACC) is a cyclic carboxylic acid ester that is used in various scientific research applications. It is a versatile compound that is used in many different areas of science, including biochemistry, physiology, and molecular biology. MACC is a relatively new compound and has only recently been discovered and synthesized. It has a wide range of applications and is an important tool for scientists in their research.

Aplicaciones Científicas De Investigación

Conformational Restriction and Bioactivity Enhancement

Research has indicated the significant role of methyl 1-(aminomethyl)cyclopropanecarboxylate in the conformational restriction of biologically active compounds to enhance activity and investigate bioactive conformations. Specifically, chiral cyclopropanes bearing differentially functionalized carbon substituents have been synthesized and explored as key intermediates for constructing various compounds with asymmetric cyclopropane structures. These compounds, such as (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers, have been studied as conformationally restricted analogues of histamine, showcasing the cyclopropane ring's potential in enhancing bioactivity through conformational control (Kazuta, Matsuda, & Shuto, 2002).

Catalysis and Synthetic Utility

The compound has also been highlighted for its synthetic utility in catalysis. For instance, a methodology involving the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been developed, preserving the enantiomeric purity from the cyclopropane to the acyclic product. This methodology has been effectively applied in the enantioselective synthesis of compounds like the dual serotonin/norepinephrine reuptake inhibitor (3R)-3-(1 H-indol-1-yl)- N-methyl-3-phenylpropan-1-amine, demonstrating the compound's utility in synthetic chemistry (Lifchits & Charette, 2008).

Inhibition of Enzyme Activity

Furthermore, this compound derivatives have been explored for their inhibitory effects on enzyme activity. Compounds such as cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) are structural analogues of 1-aminocyclopropane-1-carboxylic acid (ACC) and have shown inhibitory effects on the wound ethylene produced by Lycopersicum esculentum fruit discs. This suggests potential applications in modulating plant growth and ripening processes (Dourtoglou & Koussissi, 2000).

Mecanismo De Acción

Target of Action

The primary target of Methyl 1-(aminomethyl)cyclopropanecarboxylate, also known as methyl-ACC, is the enzyme ACC oxidase (ACO), which plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .

Mode of Action

Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, acts as an agonist of ethylene response in plants . Unlike some ACC analogs that have been identified as ethylene antagonists competitively binding with ACO, methyl-ACC enhances ethylene-related responses .

Biochemical Pathways

Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . The upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment suggests that it affects the ethylene biosynthesis pathway .

Result of Action

The action of methyl-ACC results in enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .

Action Environment

Given that ethylene is known to regulate responses to numerous stresses such as drought, flooding, high salinity, and low temperature , it’s plausible that these environmental factors may also influence the action of methyl-ACC

Safety and Hazards

Direcciones Futuras

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” has been identified as a potential plant growth regulator (PGR) for the agricultural and postharvest industries . This study offers a promising new PGR and adds to the current knowledge on the structure–function-regulation relationship of compounds associated with ethylene biosynthesis .

Análisis Bioquímico

Biochemical Properties

Methyl 1-(aminomethyl)cyclopropanecarboxylate plays a significant role in biochemical reactions, particularly in the ethylene biosynthesis pathway. It interacts with the enzyme ACC oxidase, which catalyzes the conversion of 1-aminocyclopropane-1-carboxylate to ethylene. As a structural analog of 1-aminocyclopropane-1-carboxylate, this compound can act as an agonist, enhancing ethylene-related responses in plants . This interaction is crucial for understanding the regulation of ethylene biosynthesis and its impact on plant physiology.

Cellular Effects

This compound has been shown to influence various cellular processes in plants. It enhances ethylene-related responses, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . These effects are mediated through the upregulation of ethylene biosynthesis genes and the modulation of cell signaling pathways involved in ethylene response.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ACC oxidase, the key enzyme in the ethylene biosynthesis pathway. By acting as a structural analog of 1-aminocyclopropane-1-carboxylate, it binds to ACC oxidase and enhances its activity, leading to increased ethylene production . This binding interaction is crucial for the compound’s role as an ethylene agonist and its effects on plant physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent ethylene-related responses in plants

Metabolic Pathways

This compound is involved in the ethylene biosynthesis pathway, interacting with enzymes such as ACC oxidase. This interaction leads to the conversion of 1-aminocyclopropane-1-carboxylate to ethylene, a key phytohormone regulating various physiological processes in plants . The compound’s role in this metabolic pathway highlights its importance in understanding ethylene biosynthesis and its impact on plant growth and development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is likely transported through specific transporters or binding proteins that facilitate its movement within plant tissues . Understanding the mechanisms of transport and distribution is crucial for optimizing its use as a plant growth regulator.

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within plant cells through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

methyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHWQKTYOKPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

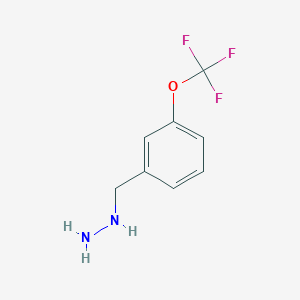

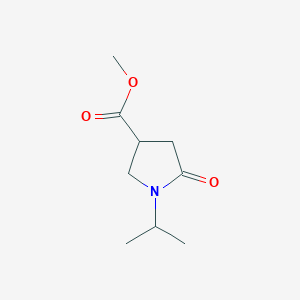

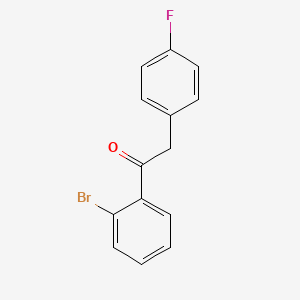

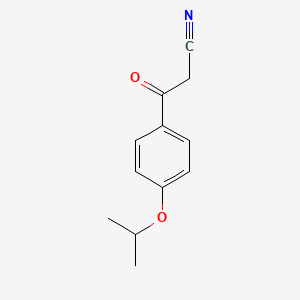

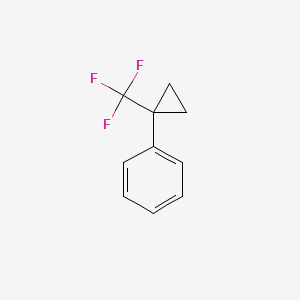

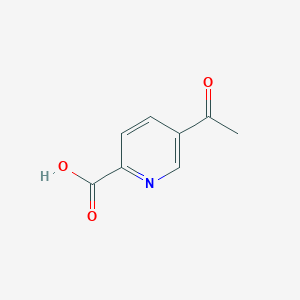

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.